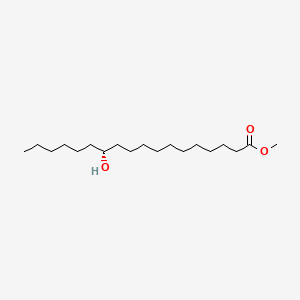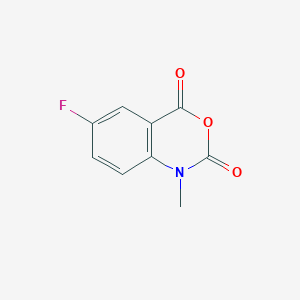
6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione
概述
描述
6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, also known as 6-FMDB, is a chemical compound that belongs to the class of benzoxazine derivatives. This compound has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and polymer chemistry.
作用机制
The mechanism of action of 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione is not fully understood. However, several studies have suggested that this compound exerts its cytotoxic activity by inducing DNA damage and inhibiting DNA repair mechanisms. In addition, 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione has been shown to exhibit cytotoxic activity against various cancer cell lines. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. However, the biochemical and physiological effects of 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione on normal cells and tissues are not fully understood.
实验室实验的优点和局限性
The advantages of using 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione in lab experiments include its high yield and purity, its potential as an anticancer agent, and its potential as a building block for the synthesis of novel materials. However, the limitations of using 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione in lab experiments include its potential toxicity and its limited solubility in some solvents.
未来方向
There are several future directions for the research on 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. One direction is to study the mechanism of action of this compound in more detail. Another direction is to investigate the potential of 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione as a building block for the synthesis of novel materials with unique properties. In addition, the potential of 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione as an anticancer agent could be further explored by conducting preclinical and clinical studies. Finally, the toxicity and pharmacokinetics of 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione need to be studied in more detail to determine its potential as a drug candidate.
科学研究应用
6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione has been the subject of scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Several studies have shown that 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
In material science, 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione has been studied for its potential as a building block for the synthesis of novel materials. Several studies have reported the synthesis of polymers and copolymers using 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione as a monomer. These materials have been shown to have unique properties, such as high thermal stability, good mechanical properties, and excellent solubility.
属性
IUPAC Name |
6-fluoro-1-methyl-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c1-11-7-3-2-5(10)4-6(7)8(12)14-9(11)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXAOHOECMTGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=O)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507721 | |
| Record name | 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
CAS RN |
61352-46-3 | |
| Record name | 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


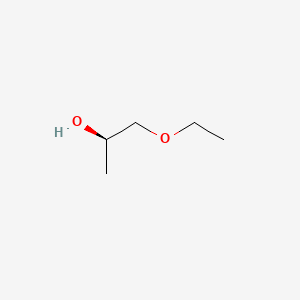

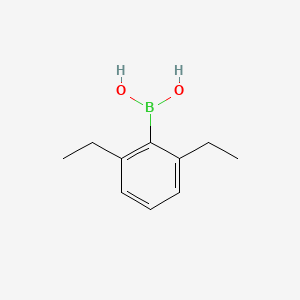
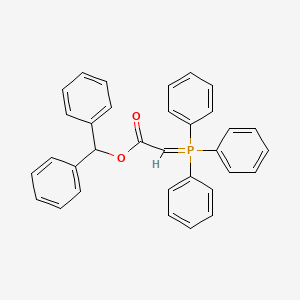
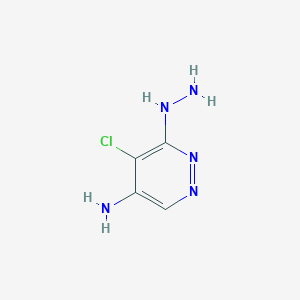

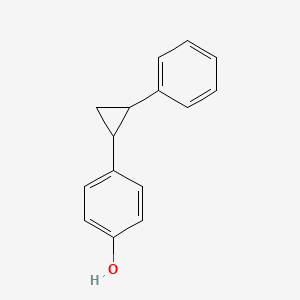
![2-Hexenoic acid, 4-[[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]methylamino]-2,5-dimethyl-, ethyl ester, monohydrochloride, (2E,4S)-](/img/structure/B3054550.png)

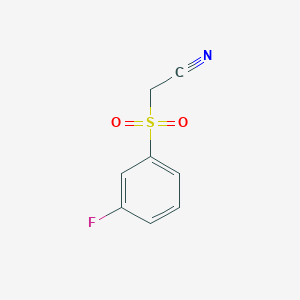
![4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester](/img/structure/B3054553.png)
![Silane, [(5-iodopentyl)oxy]trimethyl-](/img/structure/B3054555.png)

